Lapdap

Description

Propriétés

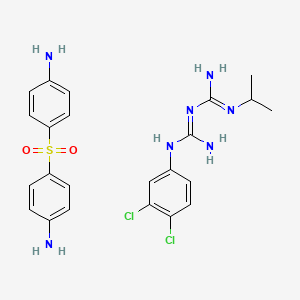

Numéro CAS |

209665-78-1 |

|---|---|

Formule moléculaire |

C23H27Cl2N7O2S |

Poids moléculaire |

536.5 g/mol |

Nom IUPAC |

(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;4-(4-aminophenyl)sulfonylaniline |

InChI |

InChI=1S/C12H12N2O2S.C11H15Cl2N5/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h1-8H,13-14H2;3-6H,1-2H3,(H5,14,15,16,17,18) |

Clé InChI |

IZECLMVGGLLYTD-UHFFFAOYSA-N |

SMILES |

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |

SMILES isomérique |

CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |

SMILES canonique |

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N |

Synonymes |

chloroguanil, dapsone drug combination chlorproguanil - dapsone chlorproguanil-dapsone CPG-DDS LAPDAP combination |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lapdap against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapdap™, a fixed-dose combination of chlorproguanil and dapsone, was developed as a rapidly eliminated antimalarial agent to combat chloroquine- and sulfadoxine-pyrimethamine-resistant Plasmodium falciparum. This guide delineates the synergistic mechanism of action of this compound's constituents, which target sequential enzymes in the parasite's essential folate biosynthesis pathway. We provide a comprehensive overview of the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate its activity. This document serves as a technical resource for researchers in malariology and drug development, offering detailed protocols, data summaries, and visual representations of the underlying biochemical and experimental frameworks.

Introduction

The emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the continued development of novel antimalarial therapies. This compound™, a combination of chlorproguanil (CPG) and dapsone (DDS), was designed to provide an effective and affordable treatment option, particularly in regions with high levels of resistance to conventional antifolate drugs like sulfadoxine-pyrimethamine (SP).[1] A key characteristic of this compound is the rapid elimination of its components, which is thought to exert less selective pressure for the development of resistance compared to slowly eliminated drugs.[1][2]

Chlorproguanil is a prodrug that undergoes hepatic metabolism to its active form, chlorcycloguanil (CCG). Dapsone, a sulfone, is active in its parent form. The combination of these two compounds results in a synergistic antimalarial effect by sequentially inhibiting enzymes in the folate metabolic pathway of P. falciparum.[3]

Mechanism of Action: Dual Inhibition of the Folate Biosynthesis Pathway

The folate pathway is critical for the synthesis of nucleotides, which are essential for DNA replication and, consequently, the proliferation of the malaria parasite. P. falciparum cannot salvage folate from the host and is therefore dependent on its de novo synthesis, making this pathway an excellent target for chemotherapeutic intervention. This compound's components, dapsone and chlorcycloguanil, inhibit two key enzymes in this pathway: dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), respectively.[3]

-

Dapsone (DDS): As a structural analog of para-aminobenzoic acid (pABA), dapsone competitively inhibits DHPS. This enzyme catalyzes the conversion of pABA and 7,8-dihydro-6-hydroxymethylpterin pyrophosphate into 7,8-dihydropteroate.

-

Chlorcycloguanil (CCG): The active metabolite of chlorproguanil, chlorcycloguanil, is a potent inhibitor of DHFR.[4] This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids.

The simultaneous inhibition of these two enzymes leads to a synergistic disruption of folate metabolism, ultimately halting parasite growth and replication.[5]

Signaling Pathway Diagram

The following diagram illustrates the points of inhibition by dapsone and chlorcycloguanil within the P. falciparum folate biosynthesis pathway.

Quantitative Data

The efficacy and pharmacokinetic properties of this compound and its components have been quantified in numerous studies. The following tables summarize key data points.

In Vitro Efficacy

| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference(s) |

| Chlorcycloguanil | K39 | ~6 (unbound) | [6] |

| Dapsone | K39 | ~16 (unbound) | [6] |

Note: IC₅₀ values can vary depending on the parasite strain and experimental conditions.

Pharmacokinetic Parameters

The pharmacokinetic properties of chlorproguanil, dapsone, and the active metabolite chlorcycloguanil were determined in adult patients with uncomplicated P. falciparum malaria.[7][8]

| Parameter | Chlorproguanil (CPG) | Dapsone (DDS) | Chlorcycloguanil (CCG) |

| Absorption Rate Constant (ka; h⁻¹) | 0.09 | 0.93 | - |

| Apparent Clearance (CL/F; L/h) | 51.53 | 1.99 | - |

| Apparent Volume of Distribution (V/F; L) | V1/F = 234.40, V2/F = 1612.75 | 76.96 | - |

| Apparent Metabolite Clearance (CLm/Fm; L/h/kg) | - | - | 3.72 |

| Apparent Metabolite Volume of Distribution (Vm/Fm; L/kg) | - | - | 12.76 |

Data adapted from Winstanley et al. (2006).[7][8] Values represent population means.

Experimental Protocols

The mechanism of action and efficacy of this compound have been investigated using a variety of in vitro and in vivo methods.

In Vitro Culture of P. falciparum

The continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for drug susceptibility testing.

-

Principle: Parasites are maintained in human erythrocytes in a specialized culture medium at 37°C in a low-oxygen environment.

-

Methodology:

-

Culture Medium: RPMI 1640 medium is supplemented with L-glutamine, HEPES buffer, sodium bicarbonate, hypoxanthine, gentamicin, and human serum (e.g., 10% Type A+).

-

Erythrocytes: Leukocyte-depleted human type O+ erythrocytes are used as host cells.

-

Culture Conditions: Parasites are grown at a 2-4% hematocrit in T25 flasks or 96-well plates. The flasks are placed in a modular incubation chamber and gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Maintenance: The culture medium is changed daily, and parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears. The culture is split as needed to maintain a parasitemia level typically between 0.5% and 5%.

-

In Vitro Drug Susceptibility Assay (SYBR Green I Method)

This fluorescence-based assay is a common method for determining the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.

-

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.

-

Methodology:

-

Drug Plate Preparation: Antimalarial drugs are serially diluted in a 96-well plate.

-

Parasite Inoculation: Asynchronous or tightly synchronized ring-stage parasites are added to the drug-containing wells at a starting parasitemia of approximately 0.5% and a hematocrit of 1.5%.

-

Incubation: The plates are incubated for 72 hours under the standard culture conditions described above.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature.

-

Fluorescence Reading: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC₅₀ value is calculated using a non-linear regression model.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for in vitro drug susceptibility testing.

Dihydrofolate Reductase (DHFR) Inhibition Assay

-

Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

-

Methodology:

-

Enzyme Source: Recombinant P. falciparum DHFR is expressed and purified.

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., TES, pH 7.0), 2-mercaptoethanol, DHF, NADPH, bovine serum albumin, and the purified enzyme.

-

Inhibition Measurement: Varying concentrations of the inhibitor (chlorcycloguanil) are added to the reaction mixture.

-

Data Acquisition: The reaction is initiated by the addition of the enzyme, and the change in absorbance at 340 nm is monitored over time.

-

Analysis: The initial reaction rates are determined, and the inhibition constant (Ki) or IC₅₀ is calculated by fitting the data to appropriate enzyme inhibition models.

-

Resistance Mechanisms

Resistance to antifolate drugs in P. falciparum is primarily associated with point mutations in the genes encoding DHFR (dhfr) and DHPS (dhps).

-

dhfr Mutations: Mutations at codons 51, 59, 108, and 164 of the dhfr gene are associated with resistance to DHFR inhibitors. The triple mutant (N51I, C59R, S108N) is common in Africa and confers resistance to pyrimethamine.[9] The I164L mutation, which is more prevalent in Southeast Asia and South America, confers a higher level of resistance and can reduce the efficacy of chlorcycloguanil.[10][7][8]

-

dhps Mutations: Mutations in the dhps gene, particularly at codons 437, 540, and 581, are linked to resistance to sulfonamides and sulfones.

The combination of mutations in both genes can lead to high levels of resistance to antifolate drug combinations. This compound was shown to be effective against parasites with the dhfr triple mutant, but its efficacy is compromised in the presence of the I164L mutation.[9][11]

Conclusion

This compound represents a rational approach to antimalarial drug design, employing a synergistic combination to inhibit a critical metabolic pathway in P. falciparum. Its mechanism of action, centered on the dual inhibition of DHPS and DHFR, has been well-characterized through a variety of in vitro and in vivo studies. While the development of this compound was discontinued, the extensive research into its mechanism of action, efficacy, and resistance pathways provides valuable insights for the ongoing development of new antimalarial agents, particularly those targeting the folate biosynthesis pathway. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers in the field.

References

- 1. iddo.org [iddo.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Pharmacokinetics of chlorproguanil, dapsone, artesunate and their major metabolites in patients during treatment of acute uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating antimalarial drug interactions of emetine dihydrochloride hydrate using CalcuSyn-based interactivity calculations | PLOS One [journals.plos.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iddo.org [iddo.org]

- 8. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of chlorproguanil, dapsone, artesunate and their major metabolites in patients during treatment of acute uncomplicated Plasmodium falciparum malaria. | Medicines for Malaria Venture [mmv.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Chlorproguanil-Dapsone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorproguanil-dapsone, formerly marketed as Lapdap™, is a combination antimalarial drug. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. Chlorproguanil, a pro-drug, is metabolized to its active form, chlorcycloguanil, a dihydrofolate reductase (DHFR) inhibitor. Dapsone acts as a dihydropteroate synthase (DHPS) inhibitor. The synergistic action of these two drugs disrupts the folate biosynthesis pathway in Plasmodium falciparum, which is essential for its survival. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and quantitative data to support further investigation and understanding of this antimalarial combination.

Chemical Structure and Physicochemical Properties

Chlorproguanil and dapsone are distinct chemical entities that, when combined, provide a synergistic antimalarial effect.

Chlorproguanil

Chlorproguanil, chemically known as 1-(3,4-dichlorophenyl)-5-isopropylbiguanide, is a biguanide derivative.[1] It is a prodrug that is metabolized in vivo to its active metabolite, chlorcycloguanil.[2][3]

Chemical Structure of Chlorproguanil:

Table 1: Physicochemical Properties of Chlorproguanil

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅Cl₂N₅ | [4] |

| Molecular Weight | 288.17 g/mol | [4] |

| CAS Number | 537-21-3 | [4] |

| Appearance | Crystalline powder | [5] |

| Melting Point | 246-247 °C (hydrochloride salt) | [5] |

| Solubility | Soluble in water (hydrochloride salt) | [5] |

Dapsone

Dapsone, or 4,4'-diaminodiphenyl sulfone, is a sulfone antibiotic.[6][7] It has been used for the treatment of various bacterial infections, including leprosy, and in combination with other drugs for malaria.[6][7]

Chemical Structure of Dapsone:

Table 2: Physicochemical Properties of Dapsone

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [6] |

| Molecular Weight | 248.30 g/mol | [8] |

| CAS Number | 80-08-0 | [9] |

| Appearance | White to creamy-white crystalline powder | [7] |

| Melting Point | 175-176 °C | |

| Solubility | Practically insoluble in water; Soluble in alcohol, acetone, and dilute hydrochloric acid | [8] |

Mechanism of Action

The combination of chlorproguanil and dapsone targets two sequential enzymes in the folate biosynthesis pathway of Plasmodium falciparum. This dual inhibition leads to a synergistic antimalarial effect.[10]

Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[6][11] Chlorproguanil is a prodrug that is metabolized to chlorcycloguanil , which in turn inhibits dihydrofolate reductase (DHFR) .[2][12] This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of nucleic acids and amino acids.[1][12] The simultaneous blockade of these two key enzymes effectively halts parasite replication.

Pharmacokinetic Properties

The pharmacokinetic profiles of chlorproguanil and dapsone are characterized by rapid elimination, which is thought to exert less selection pressure for the development of drug resistance compared to slowly eliminated antifolates.[10]

Table 3: Pharmacokinetic Parameters of Chlorproguanil and Dapsone

| Parameter | Chlorproguanil | Dapsone | Reference |

| Absorption | Rapidly absorbed | Rapidly and nearly completely absorbed | [13][14] |

| Metabolism | Metabolized to the active metabolite, chlorcycloguanil | Metabolized in the liver via acetylation and hydroxylation | [3][14] |

| Elimination Half-life | 12-20 hours | 20-30 hours | [10][13] |

| Peak Plasma Concentration (Tmax) | ~4 hours | 4-8 hours | [14] |

Efficacy and Adverse Effects

Clinical trials have demonstrated the efficacy of chlorproguanil-dapsone in treating uncomplicated P. falciparum malaria, including in areas with resistance to other antifolate drugs.[15] However, the use of this combination has been limited by safety concerns.

The primary adverse effect of concern is hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[16] Other reported adverse effects include methemoglobinemia, nausea, vomiting, and headache.[10] Due to the risk of hemolysis, the development of chlorproguanil-dapsone was halted, and it was withdrawn from the market.[16]

Experimental Protocols

Synthesis of Chlorproguanil Hydrochloride

The following is a representative protocol for the synthesis of chlorproguanil hydrochloride via the phenylcyanoguanidine route.[10]

Materials:

-

3,4-Dichloroaniline

-

Dicyandiamide

-

Hydrochloric acid (concentrated)

-

Isopropylamine

-

Ethanol

-

Water

Procedure:

-

Synthesis of p-Chlorophenylcyanoguanidine:

-

In a reaction flask, dissolve 3,4-dichloroaniline in a suitable solvent such as water or ethanol.

-

Add an equimolar amount of dicyandiamide to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture under reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the precipitated p-chlorophenylcyanoguanidine by filtration.

-

Wash the solid with cold water and dry.

-

-

Condensation with Isopropylamine:

-

Suspend the synthesized p-chlorophenylcyanoguanidine in a high-boiling point solvent.

-

Add an excess of isopropylamine to the suspension.

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture.

-

-

Formation of Hydrochloride Salt and Purification:

-

Dissolve the crude chlorproguanil base in ethanol.

-

Add concentrated hydrochloric acid dropwise until the solution is acidic.

-

Cool the solution in an ice bath to precipitate chlorproguanil hydrochloride.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

-

Synthesis of Dapsone

A common method for the synthesis of dapsone involves the reaction of 4-chloronitrobenzene with sodium sulfide followed by reduction. A more recent approach involves the dehydration of chlorobenzene followed by ammoniation.[15]

Materials:

-

Chlorobenzene

-

Sulfuric acid

-

Ammoniation reagent (e.g., ammonia)

-

Sodium hydrosulfite (as a reducing agent)

Procedure:

-

Formation of Dichlorodiphenyl Sulfone:

-

In a reaction vessel, use sulfuric acid as a solvent for the dehydration reaction of chlorobenzene to form dichlorodiphenyl sulfone. The reaction temperature is typically maintained between 0-50 °C.[15]

-

-

Ammoniation:

-

Add an ammoniation reagent to the reaction system containing the dichlorodiphenyl sulfone.

-

Heat the reaction mixture to 50-100 °C.[15]

-

-

Reduction and Isolation:

-

Use sodium hydrosulfite as a reducing agent to obtain dapsone.[15]

-

The final product can be isolated and purified by standard laboratory techniques such as recrystallization.

-

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of chlorcycloguanil against DHFR.[4]

Materials:

-

Recombinant P. falciparum DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Chlorcycloguanil (test inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of chlorcycloguanil in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of chlorcycloguanil in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHF, and the various concentrations of chlorcycloguanil.

-

Pre-incubate the plate at the desired temperature (e.g., 37 °C) for a few minutes.

-

Initiate the reaction by adding NADPH to all wells.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of chlorcycloguanil that causes 50% inhibition of DHFR activity.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a coupled spectrophotometric assay to measure the inhibitory effect of dapsone on DHPS activity.

Materials:

-

Recombinant P. falciparum DHPS enzyme

-

p-Aminobenzoic acid (PABA)

-

7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP)

-

Recombinant dihydrofolate reductase (DHFR) (as a coupling enzyme)

-

NADPH

-

Assay buffer

-

Dapsone (test inhibitor)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare stock solutions and serial dilutions of dapsone.

-

In a 96-well plate, combine the assay buffer, DHPS enzyme, PABA, DHPP, the coupling enzyme (DHFR), and the various concentrations of dapsone.

-

Pre-incubate the mixture.

-

Initiate the reaction by adding NADPH.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm. The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, consuming NADPH.

-

Calculate the rate of reaction and determine the IC₅₀ value for dapsone.

In Vitro Antiplasmodial Activity Assay

The SYBR Green I-based fluorescence assay is a common method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

Chlorproguanil-dapsone (or individual compounds)

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer

-

Fluorescence microplate reader

Procedure:

-

Maintain a continuous culture of P. falciparum.

-

Prepare serial dilutions of the test drug(s) in complete culture medium in a 96-well plate.

-

Add the synchronized parasite culture (at a known parasitemia and hematocrit) to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37 °C, 5% CO₂, 5% O₂, 90% N₂).

-

After incubation, add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

The fluorescence intensity is proportional to the amount of parasitic DNA. Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.

Conclusion

Chlorproguanil-dapsone is a potent antimalarial combination that acts synergistically by inhibiting two crucial enzymes in the folate biosynthesis pathway of P. falciparum. While its efficacy has been demonstrated, its clinical use has been curtailed by the significant risk of hemolytic anemia in G6PD-deficient individuals. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers and scientists in the field of antimalarial drug discovery and development. Understanding the structure-activity relationships and mechanisms of action and resistance of compounds like chlorproguanil-dapsone is essential for the design of new, safer, and more effective antimalarial therapies.

References

- 1. article.scirea.org [article.scirea.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US20170217883A1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chlorproguanil/dapsone for the treatment of non-severe Plasmodium falciparum malaria in Kenya: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CN106518735A - Synthesis method for dapsone - Google Patents [patents.google.com]

- 13. Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Rise and Fall of Lapdap™: A Technical History of an Antimalarial Combination

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Lapdap™, a fixed-dose combination of the antifolate drugs chlorproguanil and dapsone, was developed through a public-private partnership as a low-cost, effective treatment for uncomplicated Plasmodium falciparum malaria.[1][2] Its development was driven by the urgent need for affordable alternatives to failing monotherapies in sub-Saharan Africa. The combination demonstrated synergistic activity against the malaria parasite by targeting two key enzymes in the folate biosynthesis pathway.[3][4] Clinical trials showed good efficacy, particularly with a three-dose regimen, and it was seen as a promising tool to combat emerging drug resistance due to its rapid elimination profile, which exerts less selection pressure for resistant parasites.[1] However, post-marketing surveillance and further clinical studies revealed an unacceptable risk of hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic condition common in malaria-endemic regions.[5][6] This critical safety concern ultimately led to the withdrawal of this compound™ from the market, offering a stark lesson in the importance of pharmacogenetics in drug development. This guide provides a detailed technical overview of the history, development, mechanism of action, clinical evaluation, and eventual discontinuation of this compound™.

Introduction: The Need for a New Antimalarial

In the late 20th century, the efficacy of widely used and affordable antimalarial drugs like chloroquine and sulfadoxine-pyrimethamine (SP) was severely compromised by the spread of drug-resistant P. falciparum.[7] This created a pressing public health crisis, particularly in Africa, where the burden of malaria is highest. The development of new, affordable, and effective antimalarials was a global health priority.

The concept for this compound™ emerged from studies in the 1980s in East Africa that showed the potential of combining chlorproguanil with dapsone.[2] This led to a public-private partnership between GlaxoSmithKline (then SmithKline Beecham), the World Health Organization (WHO), and the UK's Department for International Development (DFID) to develop a fixed-dose combination tablet.[2] The goal was to provide a low-cost treatment option that could be deployed in resource-limited settings. The development team successfully submitted this compound™ for drug registration within five years at a low cost.[2]

Mechanism of Action: A Synergistic Antifolate Combination

This compound™'s efficacy stems from the synergistic action of its two components, chlorproguanil and dapsone, which both target the folate biosynthesis pathway in Plasmodium falciparum. This pathway is crucial for the synthesis of nucleic acids and amino acids, which are essential for the parasite's rapid growth and replication.[4]

-

Dapsone: Acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[4][8]

-

Chlorproguanil: This is a prodrug that is metabolized in the body to its active form, chlorcycloguanil.[9] Chlorcycloguanil inhibits dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolate to tetrahydrofolate, a vital cofactor in nucleotide synthesis.[4]

By inhibiting two distinct steps in the same metabolic pathway, the combination of dapsone and chlorcycloguanil is more effective than either drug alone and can overcome resistance that may have developed to individual components.[4]

Figure 1: Mechanism of action of this compound™ in the folate biosynthesis pathway of Plasmodium falciparum.

Preclinical and Clinical Development

In Vitro Susceptibility

In vitro studies demonstrated the synergistic activity of chlorcycloguanil and dapsone against P. falciparum.[9] The combination showed greater potency at lower concentrations compared to the then-standard antifolate combination of pyrimethamine and sulfadoxine.[9]

Table 1: In Vitro Susceptibility of P. falciparum to Antimalarial Drugs

| Drug/Metabolite | Strain(s) | IC50 (nM) | Reference |

| Chlorcycloguanil | Gambian isolates | < 1 nM (MIC) | [10] |

| Pyrimethamine | Gambian isolates | < 10 nM (MIC) | [10] |

| Chlorcycloguanil | K39 | ~0.6 nM (unbound) | [11] |

| Dapsone | K39 | ~64.5 nM (unbound) | [11] |

Note: IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Pharmacokinetics

This compound™ components are rapidly absorbed and eliminated from the body, which was considered an advantage in reducing the selection pressure for drug resistance.[1]

Table 2: Population Pharmacokinetic Parameters of this compound™ Components

| Parameter | Chlorproguanil | Dapsone | Chlorcycloguanil (active metabolite) |

| Absorption | |||

| Absorption rate constant (ka) | - | - | - |

| Distribution | |||

| Apparent volume of distribution (V/F) | - | - | - |

| Elimination | |||

| Apparent clearance (CL/F) | - | - | - |

| Half-life (t1/2) | 12.6 ± 6.3 hours | - | - |

Data from multiple sources. A comprehensive population pharmacokinetic model was not found in the provided search results to fill all parameters.

A study in young children with uncomplicated malaria showed that after the first dose, the maximum unbound concentration of chlorcycloguanil was approximately 60 nM, which is significantly higher than its IC50 against the K39 strain of P. falciparum.[11] The maximum unbound dapsone concentration was about 645 nM, also well above its IC50.[11]

Clinical Efficacy and Safety

Numerous clinical trials were conducted to evaluate the efficacy and safety of this compound™.

Table 3: Summary of Key Clinical Trial Results for this compound™ and Related Combinations

| Trial / Comparison | Population | Key Efficacy Findings | Key Safety Findings | Reference |

| This compound™ vs. SP | Children in Kenya | This compound™ had a higher recurrence rate by day 28, likely due to its shorter half-life. | No significant difference in hematocrit or hemoglobin. | |

| CDA vs. CPG-DDS | Children, adolescents, and adults in Africa | Day 28 PCR-corrected cure rate: 89.1% for CDA vs. 83.0% for CPG-DDS. | Increased risk of significant hemoglobin drop in G6PD-deficient patients with both treatments (CDA: 30%, CPG-DDS: 29%). | |

| CDA vs. Artemether-Lumefantrine (AL) | Children and adolescents in Africa | Day 28 PCR-corrected cure rates: 94.1% for CDA vs. 97.4% for AL. | CDA caused significant hemoglobin decreases in G6PD-deficient patients. | [12] |

| CD+A vs. AQ+SP | Children in Rwanda | Inadequate efficacy for both treatments in an area of high SP resistance. Day 28 PCR-adjusted ACPR for CD+A was 73.3% at one site and 70.5% at another. | - | [13] |

CDA: Chlorproguanil-Dapsone-Artesunate; CPG-DDS: Chlorproguanil-Dapsone; SP: Sulfadoxine-Pyrimethamine; AL: Artemether-Lumefantrine; CD+A: Chlorproguanil-Dapsone + Artesunate; AQ+SP: Amodiaquine + Sulfadoxine-Pyrimethamine; ACPR: Adequate Clinical and Parasitological Response; PCR: Polymerase Chain Reaction.

The addition of artesunate to chlorproguanil-dapsone (CDA) was explored to enhance efficacy and potentially delay resistance.[14][12] While CDA showed high efficacy, the safety concerns in G6PD-deficient individuals remained.[14][12]

Experimental Protocols

Example Clinical Trial Design (Phase III: CDA vs. AL - NCT00344006)

This provides a general overview based on the available information.

-

Study Design: A randomized, parallel-group, double-blind, double-dummy study.[12]

-

Population: 1372 patients aged 1 to <15 years with acute, uncomplicated P. falciparum malaria.[12]

-

Locations: 11 medical centers in five African countries.[12]

-

Interventions:

-

Primary Endpoint: Parasitological cure rate at day 28, corrected by PCR to distinguish recrudescence from new infections.[12]

-

Safety Monitoring: Close monitoring of hematological parameters, particularly hemoglobin levels, with stratification by G6PD status.[12]

Figure 2: Simplified workflow of a Phase III clinical trial comparing CDA and AL.

The Downfall of this compound™: A Lesson in Pharmacogenetics

The ultimate reason for the withdrawal of this compound™ and the cessation of the CDA development program was the unacceptable risk of drug-induced hemolytic anemia in individuals with G6PD deficiency.[5][6] G6PD is a crucial enzyme in red blood cells that protects them from oxidative damage. Dapsone and its metabolites are known to induce oxidative stress, which can lead to the premature destruction of red blood cells (hemolysis) in G6PD-deficient individuals.[6]

Given that G6PD deficiency is prevalent in many malaria-endemic regions, the risk-benefit profile of this compound™ was deemed unfavorable for widespread public health use.[6] This experience underscored the critical importance of considering host genetic factors in drug development and deployment, particularly for medications intended for genetically diverse populations.

Conclusion

The story of this compound™ is a compelling case study in the complexities of antimalarial drug development. It highlights the success of a public-private partnership in rapidly advancing a much-needed, low-cost therapeutic. The synergistic mechanism of action of its components was a sound scientific principle. However, the eventual withdrawal of this compound™ due to safety concerns in a specific genetic subpopulation serves as a crucial reminder of the need for thorough pharmacogenetic evaluation in clinical development. The lessons learned from the rise and fall of this compound™ continue to inform the development of new and safer antimalarial therapies.

References

- 1. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The development of this compound, an affordable new treatment for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]

- 5. The rise and fall of the antimalarial this compound: a lesson in pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dapsone - Wikipedia [en.wikipedia.org]

- 9. Chlorproguanil/dapsone for the treatment of non-severe Plasmodium falciparum malaria in Kenya: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro sensitivity of Plasmodium falciparum to chlorcycloguanil in The Gambia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A randomised trial to assess the efficacy and safety of chlorproguanil/dapsone + artesunate for the treatment of uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized, double-blind, phase III trial in African children, adolescents, and adults with uncomplicated Plasmodium falciparum malaria | Medicines for Malaria Venture [mmv.org]

In Vitro Activity of Lapdap Against Malaria Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapdap™, a fixed-dose combination of chlorproguanil and dapsone, is an antifolate antimalarial drug. Its efficacy relies on the synergistic action of its components, which target sequential steps in the folate biosynthesis pathway of Plasmodium falciparum, the deadliest malaria parasite. This technical guide provides an in-depth overview of the in vitro activity of this compound, including quantitative efficacy data, detailed experimental protocols, and a visualization of its mechanism of action. While the clinical use of this compound has been limited due to safety concerns in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, its in vitro profile remains of significant interest for antimalarial drug research and development.[1]

Quantitative In Vitro Efficacy

The in vitro potency of this compound and its individual components, chlorcycloguanil (the active metabolite of chlorproguanil) and dapsone, has been evaluated against various strains of P. falciparum. The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness, with lower values indicating higher potency.

| Drug Component | P. falciparum Strain | IC50 (µg/mL) | IC50 (nM) | Reference |

| Dapsone | K39 | 0.013 | 52.4 | [2][3] |

| Chlorcycloguanil | K39 | 0.001477 | 5.9 | [2][3] |

| Dapsone | ItG2F6 | - | - | [3] |

| Chlorcycloguanil | ItG2F6 | - | - | [3] |

| Dapsone | W282 | - | - | [3] |

| Chlorcycloguanil | W282 | - | - | [3] |

| Dapsone | V1/S | - | - | [3] |

| Chlorcycloguanil | V1/S | - | - | [3] |

Note: Data for the combined formulation and against a wider range of strains is limited in publicly available literature. The provided data is for the individual active components. The V1/S strain is noted to have a mutation (ile-164-leu) that may affect susceptibility.[3] In vitro studies have consistently demonstrated a synergistic interaction between chlorcycloguanil and dapsone against P. falciparum.[4]

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

This compound exerts its antimalarial effect by inhibiting two crucial enzymes in the parasite's folate synthesis pathway. Dapsone, a sulfone, is a competitive inhibitor of dihydropteroate synthase (DHPS). Chlorcycloguanil, a triazine, inhibits dihydrofolate reductase (DHFR). The simultaneous blockade of these two enzymes disrupts the synthesis of tetrahydrofolate, a vital cofactor for DNA synthesis and amino acid metabolism, ultimately leading to parasite death.[1]

Experimental Protocols

Standardized in vitro assays are essential for determining the antimalarial activity of compounds. The following are detailed methodologies for commonly used assays.

SYBR Green I-Based Fluorescence Assay

This assay measures parasite DNA content as an indicator of parasite growth.

Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Complete parasite culture medium

-

Uninfected human red blood cells (RBCs)

-

96-well microtiter plates (black, clear bottom)

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader

Procedure:

-

Drug Plate Preparation: Serially dilute the test compounds in complete medium in a separate 96-well plate.

-

Parasite Suspension: Adjust the parasitemia of the synchronized ring-stage culture to 0.5-1% at a 2% hematocrit.

-

Incubation: Add the parasite suspension to the drug-containing plates. Include drug-free wells as a positive control and wells with uninfected RBCs as a negative control. Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

-

Lysis and Staining: Prepare a fresh SYBR Green I lysis buffer by diluting the stock 1:5000 in lysis buffer. Add an equal volume of this buffer to each well.

-

Fluorescence Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of the negative controls. Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chlorproguanil/dapsone for the treatment of non-severe Plasmodium falciparum malaria in Kenya: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Lapdap: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapdap, a fixed-dose combination of the antifolate drugs chlorproguanil and dapsone, was developed as a low-cost treatment for uncomplicated Plasmodium falciparum malaria.[1][2][3] The combination demonstrated synergistic activity against the malaria parasite by targeting key enzymes in its folate biosynthesis pathway.[4] Both chlorproguanil and dapsone are rapidly eliminated from the body, which was considered an advantage in reducing the selection pressure for drug-resistant parasite strains compared to slowly eliminated antifolates like sulfadoxine-pyrimethamine.[1][5] Despite its initial promise and efficacy, this compound was withdrawn from the market in 2008 due to an increased risk of hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[6][7] This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of this compound, drawing on key clinical and preclinical data.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by the rapid absorption and elimination of its constituent drugs, chlorproguanil and dapsone. Chlorproguanil is a pro-drug that is metabolized to its active form, chlorcycloguanil.[4]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for chlorproguanil, its active metabolite chlorcycloguanil, and dapsone, based on studies in patients with uncomplicated P. falciparum malaria.

Table 1: Population Pharmacokinetic Parameters of Chlorproguanil and its Active Metabolite, Chlorcycloguanil

| Parameter | Chlorproguanil | Chlorcycloguanil | Reference |

| Absorption Rate Constant (ka) | 0.09 h⁻¹ | - | [5] |

| Apparent Clearance (CL/F) | 51.53 L/h | 3.72 L/h/kg (as CLm/Fm) | [5] |

| Apparent Volume of Distribution (V/F) | V₁/F = 234.40 L, V₂/F = 1612.75 L | 12.76 L/kg (as Vm/Fm) | [5] |

| Elimination Half-life (t½) | ~12.6 hours | - | [8] |

Note: V₁/F and V₂/F represent the apparent volumes of distribution for a two-compartment model for chlorproguanil. CLm/Fm and Vm/Fm refer to the apparent clearance and volume of distribution of the metabolite.

Table 2: Population Pharmacokinetic Parameters of Dapsone

| Parameter | Dapsone | Reference |

| Absorption Rate Constant (ka) | 0.93 h⁻¹ | [5] |

| Apparent Clearance (CL/F) | 1.99 L/h | [5] |

| Apparent Volume of Distribution (V/F) | 76.96 L | [5] |

| Elimination Half-life (t½) | 10 to 50 hours (average 28 hours) | [9] |

Drug Interactions

Studies investigating the co-administration of this compound with artesunate, in a combination known as CDA (chlorproguanil-dapsone-artesunate), found no clinically significant effects of artesunate on the pharmacokinetics of chlorproguanil or dapsone.[10][11] However, small to moderate increases in the exposure to chlorcycloguanil and monoacetyl dapsone (a metabolite of dapsone) were observed with artesunate dosing.[10]

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its antimalarial efficacy and its significant safety liability related to hemolysis.

Mechanism of Action

This compound's antimalarial activity stems from the synergistic inhibition of two key enzymes in the Plasmodium folate biosynthesis pathway. This pathway is crucial for the synthesis of pyrimidines, which are essential for DNA replication and parasite proliferation.[10][12]

-

Dapsone , a sulfone antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS) .[2][4] It competes with the natural substrate, para-aminobenzoic acid (pABA).[10]

-

Chlorcycloguanil , the active metabolite of chlorproguanil, is a potent inhibitor of dihydrofolate reductase (DHFR) .[4][12]

By blocking two distinct steps in this pathway, the combination of dapsone and chlorcycloguanil is more effective than either agent alone.

Caption: Inhibition of the Plasmodium folate biosynthesis pathway by this compound.

Clinical Efficacy

Clinical trials in adults and children with uncomplicated P. falciparum malaria demonstrated the efficacy of this compound. The addition of artesunate to the regimen was shown to significantly reduce the parasite clearance time.[13][14]

Table 3: Parasite Clearance Time in Adults and Children Treated with this compound Alone or with Artesunate

| Treatment Group | Mean Time to Reduce Parasitemia by 90% (PC90) in Adults (hours) | Mean Time to Reduce Parasitemia by 90% (PC90) in Children (hours) | Reference |

| CPG-DDS alone | 19.1 | 21.1 | [13] |

| CPG-DDS + Artesunate 1 mg/kg | 12.5 | 17.7 | [13] |

| CPG-DDS + Artesunate 2 mg/kg | 10.7 | 14.4 | [13] |

| CPG-DDS + Artesunate 4 mg/kg | 10.3 | 12.8 | [13] |

Safety and Hemolytic Anemia

The primary safety concern that led to the withdrawal of this compound is its association with drug-induced hemolytic anemia, particularly in individuals with G6PD deficiency.[7][8]

Mechanism of Hemolysis:

Dapsone is metabolized in the liver by cytochrome P450 enzymes to hydroxylamine metabolites, such as dapsone hydroxylamine (DDS-NHOH).[8][9] These metabolites are potent oxidizing agents. In individuals with G6PD deficiency, red blood cells have a reduced capacity to regenerate NADPH, which is essential for maintaining the reduced state of glutathione. Glutathione is critical for detoxifying reactive oxygen species. The oxidative stress induced by dapsone metabolites leads to the oxidation of hemoglobin and other red blood cell components, resulting in hemolysis.[8][9][13]

Caption: The role of G6PD deficiency in dapsone-induced hemolysis.

Experimental Protocols

The clinical studies evaluating this compound followed standardized methodologies for assessing the safety and efficacy of antimalarial drugs in patients with uncomplicated falciparum malaria.

General Clinical Trial Workflow

A typical clinical trial for an antimalarial drug like this compound involves several key stages, from patient screening and enrollment to treatment administration and follow-up for assessment of efficacy and safety.

Caption: A generalized workflow for a clinical trial of an antimalarial drug.

Key Methodologies

-

Study Design: Open-label, randomized, comparative clinical trials were commonly employed.[14][15]

-

Patient Population: Studies included adults and children with microscopically confirmed, uncomplicated P. falciparum malaria.[15][16]

-

Inclusion Criteria: Typically included fever or a history of fever, a specified range of parasite density, and informed consent.[15][16]

-

Exclusion Criteria: Often included signs of severe malaria, known allergies to sulfa drugs, and pregnancy.[16]

-

Intervention: this compound was administered orally, typically once daily for three days, with doses adjusted for body weight.[5][15]

-

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at predefined time points after drug administration.[10] Drug concentrations were typically measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Efficacy Assessment: The primary efficacy endpoint was often the time to 90% reduction in baseline parasitemia (PC90), determined by microscopic examination of blood smears.[13][14]

-

Safety Assessment: Safety was evaluated through the monitoring of adverse events, clinical laboratory tests (including hemoglobin levels), and physical examinations.[13]

Conclusion

This compound represented a promising development in the search for affordable and effective antimalarial therapies. Its pharmacokinetic profile, characterized by rapid elimination, was advantageous in potentially reducing the emergence of drug resistance. The synergistic pharmacodynamic action of chlorproguanil and dapsone on the Plasmodium folate pathway provided a sound basis for its efficacy. However, the significant risk of hemolytic anemia in the large portion of the population in malaria-endemic regions with G6PD deficiency ultimately outweighed its benefits, leading to its withdrawal. The story of this compound serves as a critical case study in drug development, highlighting the importance of pharmacogenomics and the need to thoroughly evaluate the safety of new medicines in diverse patient populations.

References

- 1. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dapsone - Wikipedia [en.wikipedia.org]

- 3. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [iris.who.int]

- 5. Inhibitors of de novo folate enzymes in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The implication of dihydrofolate reductase and dihydropteroate synthetase gene mutations in modification of Plasmodium falciparum characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Molecular Mechanisms of Drug-Induced Hemolysis in G6PD Deficiency: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hemolysis and Metabolic Lesion of G6PD Deficient RBCs in Response to Dapsone Hydroxylamine in a Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chlorproguanil/dapsone/artesunate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Dapsone-induced hemolytic anemia: role of glucose-6-phosphate dehydrogenase in the hemolytic response of rat erythrocytes to N-hydroxydapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Open-label comparative clinical study of chlorproguanil-dapsone fixed dose combination (this compound) alone or with three different doses of artesunate for uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Open-Label Comparative Clinical Study of Chlorproguanil−Dapsone Fixed Dose Combination (this compound™) Alone or with Three Different Doses of Artesunate for Uncomplicated Plasmodium falciparum Malaria | PLOS One [journals.plos.org]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Synergistic Antifolate Action of Chlorproguanil and Dapsone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combination of chlorproguanil and dapsone represents a significant area of study in the development of antimalarial therapies. This technical guide provides an in-depth analysis of the synergistic antifolate action of this drug combination. By targeting sequential enzymes in the folate biosynthetic pathway of Plasmodium falciparum, chlorproguanil and dapsone exhibit a potent and synergistic effect, offering a potential solution to the challenge of drug-resistant malaria. This document details the mechanism of action, presents quantitative data from clinical and preclinical studies, outlines key experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows. Although the clinical development of this combination has faced challenges, the foundational science of its synergistic action remains a valuable case study for antimicrobial drug development.

Mechanism of Synergistic Action

Chlorproguanil and dapsone function as antifolates, interfering with the de novo synthesis of folate, an essential cofactor for DNA synthesis and cellular replication in the malaria parasite, Plasmodium.[1] The synergistic effect of this combination arises from the sequential blockade of two critical enzymes in the folate biosynthetic pathway.[2][3]

-

Dapsone (DDS): A sulfone drug, dapsone competitively inhibits dihydropteroate synthase (DHPS).[1][4] DHPS is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of dihydrofolic acid.[3]

-

Chlorproguanil (CPG): Chlorproguanil is a prodrug that is rapidly metabolized in vivo to its active form, chlorcycloguanil (CCG).[5] CCG is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate.[1][3] Tetrahydrofolate is the biologically active form of folate required for the synthesis of purines, thymidylate, and certain amino acids.[1]

By inhibiting two distinct and sequential steps in this vital metabolic pathway, the combination of chlorproguanil and dapsone leads to a more profound depletion of tetrahydrofolate than either drug could achieve alone, resulting in a synergistic antimalarial effect.[2][6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the points of inhibition for chlorproguanil (via its active metabolite chlorcycloguanil) and dapsone within the Plasmodium folate biosynthetic pathway.

Caption: Inhibition of the Plasmodium folate pathway by chlorproguanil and dapsone.

Quantitative Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies on the chlorproguanil-dapsone combination.

Table 1: In Vitro and In Vivo Efficacy Data

| Parameter | Study Details | Value | Reference |

| In Vitro Synergy | Maximal synergy against P. falciparum isolates from Kenya. | Occurred at lower concentrations than pyrimethamine and sulfadoxine. | [7] |

| Parasite Clearance (Day 7) | 48 children treated with chlorproguanil (1.2 mg/kg) and dapsone (1.2 or 2.4 mg/kg). | 100% of children were free of parasitemia. | [7] |

| Treatment Failure (Day 7) | Comparison of three-dose chlorproguanil-dapsone (2 mg CPG) vs. sulfadoxine-pyrimethamine. | Fewer treatment failures with chlorproguanil-dapsone (RR 0.30, 95% CI 0.19 to 0.49). | [2][8] |

| Treatment Failure (Day 14) | Comparison of three-dose chlorproguanil-dapsone (2 mg CPG) vs. sulfadoxine-pyrimethamine. | Fewer treatment failures with chlorproguanil-dapsone (RR 0.36, 95% CI 0.24 to 0.53). | [2][8] |

| Parasitemia (Day 28) | Single-dose chlorproguanil-dapsone (1.2 mg CPG) vs. sulfadoxine-pyrimethamine. | More participants with parasitemia with chlorproguanil-dapsone (RR 3.11, 95% CI 2.28 to 4.24). | [2] |

| Efficacy in SP-Resistant Cases | Retreatment of children who failed sulfadoxine-pyrimethamine. | 7% parasitemic at day 7 with chlorproguanil-dapsone vs. 61% with sulfadoxine-pyrimethamine. | [9] |

| PCR-Corrected Cure Rate (Day 28) | Chlorproguanil-dapsone-artesunate (CDA) vs. Chlorproguanil-dapsone (CPG-DDS). | CPG-DDS: 83.0% (176/212). | [10] |

Table 2: Pharmacokinetic Parameters

| Drug/Metabolite | Parameter | Value | Study Population | Reference |

| Chlorproguanil (CPG) | CL/F (Clearance) | 51.53 L/h | Healthy volunteers and malaria patients | [11][12] |

| V1/F (Volume of Distribution) | 234.40 L | Healthy volunteers and malaria patients | [11][12] | |

| Half-life | 12-20 hours | General | [2] | |

| Dapsone (DDS) | CL/F (Clearance) | 1.99 L/h | Healthy volunteers and malaria patients | [11][12] |

| V/F (Volume of Distribution) | 76.96 L | Healthy volunteers and malaria patients | [11][12] | |

| Half-life | 20-30 hours | General | [2] | |

| Chlorcycloguanil (CCG) | CLm/Fm (Metabolite Clearance) | 3.72 L/h/kg | Healthy volunteers and malaria patients | [11][12] |

| Vm/Fm (Metabolite Volume of Distribution) | 12.76 L/kg | Healthy volunteers and malaria patients | [11][12] | |

| Maximum Unbound Concentration (after first dose) | 19 ng/mL (~60 nM) | Young children with malaria | [13] | |

| Dapsone (DDS) Unbound | Maximum Unbound Concentration (after first dose) | 160 ng/mL (~645 nM) | Young children with malaria | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the literature on chlorproguanil-dapsone synergy.

In Vitro Synergy Assessment (Isobologram Analysis)

This protocol is used to determine the nature of the interaction between two drugs (synergism, additivity, or antagonism) against P. falciparum in culture.

Objective: To quantify the synergistic interaction between chlorcycloguanil (the active metabolite of chlorproguanil) and dapsone.

Materials:

-

P. falciparum culture-adapted isolates.[7]

-

Low folate, low p-aminobenzoic acid culture medium.[14]

-

[3H]hypoxanthine for assessing parasite growth.[14]

-

Chlorcycloguanil and dapsone stock solutions.

-

96-well microtiter plates.

-

Standard cell culture equipment (incubator, etc.).

Methodology:

-

Parasite Culture: P. falciparum is cultured in vitro using standard techniques, ensuring the use of a specialized medium with low folate and PABA concentrations to avoid interference with the antifolate drugs.[14]

-

Drug Dilution: Serial dilutions of chlorcycloguanil and dapsone are prepared. For synergy testing, a matrix of concentrations is created in a 96-well plate, including each drug alone and various combinations.

-

Parasite Inoculation: Synchronized ring-stage parasites are added to each well of the drug-containing plate at a defined parasitemia.

-

Incubation: The plates are incubated for a full parasite life cycle (e.g., 48 hours).

-

Growth Inhibition Assay: [3H]hypoxanthine is added to the cultures for the final 24 hours of incubation. The incorporation of radiolabeled hypoxanthine into parasite nucleic acids serves as a measure of parasite growth.

-

Data Collection: The amount of incorporated [3H]hypoxanthine is measured using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined for each drug alone and for the combinations. The data is then used to construct an isobologram. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. An FIC index of <1 indicates synergy, an index of 1 indicates an additive effect, and an index of >1 indicates antagonism.[6]

Clinical Trial Protocol for Efficacy Assessment

This protocol outlines a typical randomized controlled trial to compare the efficacy of chlorproguanil-dapsone with another antimalarial drug.

Objective: To compare the clinical and parasitological efficacy of chlorproguanil-dapsone versus a standard-of-care antimalarial (e.g., sulfadoxine-pyrimethamine) for the treatment of uncomplicated P. falciparum malaria.

Study Design: Randomized, quasi-randomized, or double-blind controlled trial.[8]

Inclusion Criteria:

-

Patients with uncomplicated P. falciparum malaria confirmed by microscopy.[15]

-

Absence of severe malaria symptoms.[15]

-

No history of antimalarial intake within a specified period (e.g., the previous 4 weeks).[15]

-

Informed consent from the participant or guardian.[15]

Exclusion Criteria:

-

Signs of severe malaria.

-

Known allergies to the study drugs.

-

Concomitant severe illness.

-

Pregnancy (unless specifically being studied in a pregnant cohort).[15]

Methodology:

-

Randomization: Eligible patients are randomly assigned to receive either chlorproguanil-dapsone or the comparator drug.

-

Drug Administration: The study drugs are administered according to a predefined dosing schedule (e.g., single dose or a three-day regimen). Dosing is often weight-based.[2][11][12]

-

Follow-up: Patients are followed up at specific time points (e.g., days 7, 14, and 28) after treatment initiation.[2][7]

-

Data Collection: At each follow-up visit, clinical assessments are performed, and blood smears are taken for parasite counting. Adverse events are also recorded.

-

Endpoint Assessment: The primary endpoints typically include clinical and parasitological cure rates at day 28. This may involve PCR correction to distinguish between recrudescence (treatment failure) and new infection.

-

Statistical Analysis: Efficacy is compared between the treatment groups using appropriate statistical methods, such as calculating the risk ratio (RR) for treatment failure.[2][8]

Experimental and Logical Workflow Visualization

The following diagrams illustrate the workflows for the experimental protocols described above.

In Vitro Synergy Assessment Workflow

Caption: Workflow for in vitro synergy testing of chlorproguanil and dapsone.

Clinical Trial Workflow

Caption: Workflow for a typical clinical trial evaluating chlorproguanil-dapsone.

Conclusion

The combination of chlorproguanil and dapsone provides a compelling example of synergistic drug action through the sequential blockade of a key metabolic pathway. The data consistently demonstrate a potent antimalarial effect, particularly in preclinical and early clinical evaluations. While the development of this specific combination was halted due to safety concerns in certain populations, the principles of its synergistic mechanism and the methodologies used to evaluate it remain highly relevant for the ongoing development of new antimicrobial and antiparasitic therapies. This guide serves as a comprehensive resource for researchers and drug development professionals, encapsulating the core scientific knowledge derived from the study of this antifolate combination.

References

- 1. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]

- 2. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. picmonic.com [picmonic.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Chlorproguanil/dapsone for the treatment of non-severe Plasmodium falciparum malaria in Kenya: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorproguanil-dapsone for treating uncomplicated malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chlorproguanil-dapsone for treatment of drug-resistant falciparum malaria in Tanzania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chlorproguanil-dapsone-artesunate versus chlorproguanil-dapsone: a randomized, double-blind, phase III trial in African children, adolescents, and adults with uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorproguanil/dapsone for uncomplicated Plasmodium falciparum malaria in young children: pharmacokinetics and therapeutic range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synergistic antimalarial activity of dapsone/dihydrofolate reductase inhibitors and the interaction of antifol, antipyrimidine and antipurine combinations against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chlorproguanil-Dapsone in Pregnant Women | DecenTrialz [decentrialz.com]

The Rise and Fall of Lapdap: A Technical Review of its Role in Malaria Eradication Efforts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapdap, a fixed-dose combination of chlorproguanil and dapsone, emerged from a public-private partnership as a promising, low-cost antimalarial therapeutic.[1][2] Designed to combat drug-resistant Plasmodium falciparum, particularly strains resistant to sulfadoxine-pyrimethamine, this compound and its successor, a triple-combination therapy including artesunate (CDA), underwent extensive clinical evaluation.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of key clinical trial data, detailed experimental protocols from cited studies, and an overview of the pharmacogenetic considerations that ultimately led to its withdrawal. The story of this compound offers critical lessons in pharmacogenetics and the complexities of deploying new antimalarial agents in diverse populations.[5]

Introduction: The Need for New Antimalarials

The global effort to eradicate malaria has been persistently challenged by the parasite's ability to develop resistance to frontline treatments.[6][7] By the late 20th century, widespread resistance of P. falciparum to chloroquine and, increasingly, to sulfadoxine-pyrimethamine (SP), necessitated the development of novel, affordable, and effective antimalarial combinations.[8] It was in this context that this compound (chlorproguanil-dapsone) was developed as a potential alternative to SP in Africa.[1][8] The combination was designed to have a synergistic effect and a shorter half-life than SP, which was expected to exert less selective pressure for the emergence of drug resistance.[2][9]

Mechanism of Action: Targeting the Folate Biosynthetic Pathway

This compound is an antifolate drug combination that targets two key enzymes in the Plasmodium folate biosynthetic pathway, which is essential for the parasite's survival.[8][10]

-

Dapsone , a sulfone, inhibits dihydropteroate synthase (DHPS).

-

Chlorproguanil , after being metabolized in vivo to its active form, cycloguanil, inhibits dihydrofolate reductase (DHFR).[11]

This sequential blockade of the folate pathway disrupts the synthesis of essential nucleic acids, thereby inhibiting parasite replication.[8] The synergistic action of the two components was intended to be effective against parasite strains that had developed resistance to either pyrimethamine or sulfadoxine alone.[8]

Caption: Mechanism of action of this compound on the Plasmodium folate pathway.

Clinical Efficacy and Safety: A Summary of Key Trials

This compound, and later CDA (Chlorproguanil-Dapsone-Artesunate), underwent several clinical trials to assess their efficacy and safety. While initial studies showed promise, significant safety concerns ultimately emerged.

Efficacy Data

Clinical trials demonstrated that this compound was effective in treating uncomplicated malaria, even in areas with known resistance to other therapies.[3] The addition of artesunate to the combination (CDA) was shown to increase the parasite clearance rate.[12]

| Treatment | Study Population | Day 28 PCR-Corrected Cure Rate | Comparator | Comparator Day 28 PCR-Corrected Cure Rate | Reference |

| CDA | 1372 children & adolescents (1-15 years) in 5 African countries | 94.1% (703/747) | Artemether-lumefantrine (AL) | 97.4% (369/379) | [13] |

| CD+A | 400 children in Rwanda | 73.3% (Site 1), 70.5% (Site 2) | Amodiaquine+Sulfadoxine/Pyrimethamine (AQ+SP) | 87.8% (Site 1), 38.1% (Site 2) | [14] |

| Artesunate-dapsone-proguanil | 48 Thai adults | 70% (overall) | N/A | N/A | [9] |

Safety and Withdrawal: The Role of G6PD Deficiency

A major turning point in the development of this compound and CDA was the discovery of a significant safety risk in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5][15] Dapsone, a component of the combination, was found to induce hemolytic anemia in G6PD-deficient patients.[16]

A large Phase III trial comparing CDA to artemether-lumefantrine (AL) provided critical data on this adverse effect.[13]

| Parameter | CDA Treatment Group (G6PD-deficient) | AL Treatment Group (G6PD-deficient) | Reference |

| Mean hemoglobin nadir (Day 7) | 75 g/L (95% CI 71, 79) | 97 g/L (95% CI 91, 102) | [13] |

The clinically concerning decrease in hemoglobin levels in the G6PD-deficient population treated with CDA made the drug combination unsuitable for widespread public health use in Africa, where G6PD deficiency is prevalent.[13] Consequently, the development of this compound and CDA was halted, and this compound was withdrawn from the market in 2008.[8][15][17]

Experimental Protocols

The clinical trials evaluating this compound and CDA employed rigorous methodologies to assess efficacy and safety. Below are synthesized protocols based on the available literature.

Randomized Controlled Trial Protocol (Phase III CDA vs. AL)

This protocol is based on the methodology described in the randomized, double-blind phase III trial of CDA versus artemether-lumefantrine.[13]

-

Study Design: A randomized, parallel-group, double-blind, double-dummy clinical trial.

-

Patient Population: Children and adolescents aged 1 to 15 years with acute, uncomplicated P. falciparum malaria.

-

Randomization: Patients were randomized in a 2:1 ratio to receive either CDA or AL.

-

Treatment Administration:

-

CDA Group: Received CDA at a dose of 2/2.5/4 mg/kg (chlorproguanil/dapsone/artesunate) once daily for three days.

-

AL Group: Received six doses of artemether-lumefantrine over three days.

-

-

Follow-up: Patients were followed for 28 days.

-

Efficacy Endpoint: The primary efficacy endpoint was the parasitological cure rate at day 28, corrected by polymerase chain reaction (PCR) to distinguish between recrudescence and new infections.

-

Safety Monitoring: Hematological parameters, including hemoglobin levels, were closely monitored, particularly at day 7, to assess for hemolysis. G6PD deficiency status was determined through genotyping.

Caption: Generalized workflow for a comparative clinical trial of CDA.

The Impact of Resistance Markers

The efficacy of antifolate drugs is known to be compromised by specific mutations in the parasite's dhfr and dhps genes.[11] One study investigating an artesunate-dapsone-proguanil combination in Thailand found that the Pfdhfr I164L mutation was a major determinant of treatment failure.[9] All treatment failures in this study occurred in patients infected with parasites carrying this mutation.[9] This highlights the importance of molecular surveillance for resistance markers when evaluating new antifolate antimalarials.

Logical Relationships in this compound's Development and Withdrawal

The trajectory of this compound from a promising candidate to a withdrawn drug can be visualized as a series of logical steps driven by scientific and clinical findings.

Caption: The development and withdrawal pathway of this compound and CDA.

Conclusion: Lessons for Future Drug Development

The story of this compound serves as a critical case study in antimalarial drug development. While it demonstrated initial promise as an effective and affordable treatment, its ultimate failure underscores the importance of several key principles for researchers, scientists, and drug development professionals:

-

Pharmacogenetics in Drug Safety: The experience with this compound highlights the critical need to consider host genetic factors, such as G6PD deficiency, early in the drug development process, especially for compounds with known hemolytic potential.

-

Population-Specific Safety Profiles: The prevalence of genetic traits like G6PD deficiency varies significantly across populations. Safety and efficacy data from one region may not be generalizable to others.

-

The Value of Combination Therapy: The development of CDA by adding artesunate to this compound reflects the broader strategy in malaria treatment to use combination therapies to enhance efficacy and potentially delay the development of resistance.

-

Public-Private Partnerships: The development of this compound was a notable example of a public-private partnership aimed at addressing a major global health challenge.[1]

While this compound did not become a tool for global malaria eradication, the research and clinical trials associated with it have provided invaluable insights that continue to inform the development of new and safer antimalarial therapies. The rigorous scientific investigation that led to its withdrawal exemplifies the importance of post-market surveillance and a commitment to patient safety in the ongoing fight against malaria.

References

- 1. The development of this compound, an affordable new treatment for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorproguanil-dapsone (this compound) for uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thenewhumanitarian.org [thenewhumanitarian.org]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. The rise and fall of the antimalarial this compound: a lesson in pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]

- 7. Global Malaria Programme [who.int]

- 8. Chlorproguanil‐dapsone for treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Artesunate-dapsone-proguanil treatment of falciparum malaria: genotypic determinants of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Drug-resistant malaria - an insight - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Chlorproguanil-dapsone-artesunate versus artemether-lumefantrine: a randomized, double-blind phase III trial in African children and adolescents with uncomplicated Plasmodium falciparum malaria | Medicines for Malaria Venture [mmv.org]

- 14. A randomised trial to assess the efficacy and safety of chlorproguanil/dapsone + artesunate for the treatment of uncomplicated Plasmodium falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chlorproguanil/dapsone - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Chlorproguanil/dapsone/artesunate - Wikipedia [en.wikipedia.org]

Initial Clinical Trial Data on Lapdap Efficacy: A Technical Guide

This technical guide provides an in-depth analysis of the initial clinical trial data concerning the efficacy and safety of Lapdap (chlorproguanil-dapsone), a fixed-dose combination antimalarial. The information is intended for researchers, scientists, and drug development professionals, presenting a comprehensive overview of key clinical findings, experimental designs, and the drug's mechanism of action.

Quantitative Efficacy and Safety Data

The following tables summarize the quantitative outcomes from several key clinical trials investigating this compound, comparing its performance against other antimalarial agents.

Table 1: Efficacy of One-Dose Chlorproguanil-Dapsone (1.2 mg chlorproguanil) Regimen

| Comparison Agent | Outcome | This compound Group | Comparator Group | Relative Risk (RR) [95% CI] | No. of Participants | Source |

| Chloroquine | Treatment Failure by Day 28 | Fewer Failures | - | 0.41 [0.26 to 0.63] | 165 | [1] |

| Sulfadoxine-Pyrimethamine | Parasitemia by Day 28 | Higher Parasitemia | - | 3.11 [2.28 to 4.24] | 527 | [1] |